Cinobufagin
Overview
Description
Cinobufagin is a natural active ingredient isolated from the traditional Chinese medicine Venenum Bufonis, which is the dried secretion of the postauricular gland or skin gland of the Bufo gargarizans Cantor or Bufo melanostictus Schneider . It is a cardiotoxic bufanolide steroid that has similar effects to digitalis and is used in traditional Chinese medicine . This compound has shown potential in the treatment of cancer, as it can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance .
Scientific Research Applications
Cinobufagin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been shown to have antitumor pharmacological effects, making it a promising therapeutic agent for cancer . It can induce tumor cell apoptosis, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . Additionally, this compound has immunomodulatory and analgesic properties, and it can inhibit the secretion of aldosterone and cortisol in human adrenocortical cells . In chemistry, this compound is used to study the mechanisms of apoptosis and the effects of bufanolide steroids .
Mechanism of Action
Target of Action
Cinobufagin, an active ingredient derived from Venenum bufonis, has been found to primarily target three protein tyrosine/serine kinases: EGFR, ERBB2, and CDK2 . These kinases play crucial roles in cell proliferation and survival, making them key targets in cancer treatment.
Mode of Action
This compound interacts with its targets by inhibiting their activity, which leads to a series of changes in the cell. Specifically, it has been suggested that this compound may arrest the cell cycle by inhibiting these kinases . This inhibition disrupts the normal cell cycle, leading to a decrease in cell proliferation.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those related to cell proliferation and survival. By inhibiting EGFR, ERBB2, and CDK2, this compound disrupts the signaling pathways that these kinases are involved in, leading to an arrest in the cell cycle . Additionally, this compound has been found to trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway .
Pharmacokinetics
It is known that this compound is an active ingredient in the traditional chinese medicine chansu, which is an aqueous extract from the dried skin of bufo bufo gargarizans
Result of Action
This compound has been found to induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These effects are primarily achieved through the inhibition of the targeted kinases and the triggering of DNA damage .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cinobufagin can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . It achieves these effects by triggering DNA damage and activating the mitochondrial pathway and the death receptor pathway .
Cellular Effects
This compound has been shown to have potent anti-proliferative effects on carcinoma cell lines with wild-type or mutant EGFR expression . It blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells .
Molecular Mechanism
This compound first binds to a Ca 2+ /K + plasma membrane ATPase, subsequently inducing the phosphorylation of extracellular signal-regulated kinases (ERK) . Phosphorylated ERK then blocks the SF-1 transcription factor from binding to the promoter region of the StAR gene .
Temporal Effects in Laboratory Settings
This compound has been shown to exert its effects in a time-dependent manner . For instance, it was found to significantly inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3) at tyrosine 705 (Y705) in a time- and concentration-dependent manner .
Dosage Effects in Animal Models
In vivo studies have shown that this compound can suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models . The median survival of nude mice bearing intracranial U87MG-EGFR tumors increased with the administration of this compound .
Metabolic Pathways
For instance, it can trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway .
Transport and Distribution
It is known that this compound can block EGFR signaling, thereby influencing its distribution within cells .
Subcellular Localization
It is known that this compound can block EGFR signaling, which may influence its localization within cells .
Preparation Methods
Cinobufagin can be isolated from the traditional Chinese medicine called ChanSu, which is made from the secretions of Bufo gargarizans . The isolation process involves eluting resibufogenin with silica gel column chromatography using a 5:1 ratio of cyclohexane to acetone as the solvent in the mobile phase. Subsequently, this compound and bufalin can be separated and purified using a high-performance liquid chromatography column with a 72:28 methanol to water solvent .
Chemical Reactions Analysis
Cinobufagin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway, leading to apoptosis . Common reagents and conditions used in these reactions include caspase activation and the inhibition of protein tyrosine/serine kinases such as EGFR, ERBB2, and CDK2 . Major products formed from these reactions include apoptotic cells and reduced tumor cell proliferation .
Comparison with Similar Compounds
Cinobufagin is similar to other bufadienolides such as resibufogenin, bufalin, gamabufotalin, arenobufagin, and bufotalin . These compounds share similar pharmacological effects, including antitumor activity, immunomodulatory properties, and the ability to induce apoptosis . this compound is unique in its ability to inhibit protein tyrosine/serine kinases and modulate human innate immune responses . This makes it a promising therapeutic agent for cancer and other diseases.
Properties
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-OLRINKBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026953 | |
Record name | Cinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-37-1 | |
Record name | Cinobufagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinobufagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinobufagin venom toad | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINOBUFAGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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